
2,5-Dibromo-1-methyl-1h-imidazole
Overview
Description
2,5-Dibromo-1-methyl-1H-imidazole: is a brominated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atomsThe molecular formula of this compound is C4H4Br2N2, and it has a molecular weight of 239.90 g/mol .
Mechanism of Action
Target of Action
The primary target of 2,5-Dibromo-1-methyl-1h-imidazole is believed to be enzymes involved in protein and nucleic acid synthesis . These enzymes play a crucial role in the growth and development of cells, and by inhibiting these enzymes, this compound can potentially disrupt cellular processes.
Mode of Action
This compound interacts with its targets, the enzymes involved in protein and nucleic acid synthesis, by binding to their active sites. This binding inhibits the normal function of these enzymes, leading to disruption in protein and nucleic acid synthesis .
Result of Action
The molecular and cellular effects of this compound’s action would likely include disruption of protein and nucleic acid synthesis. This could lead to halted cell growth and proliferation, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-1-methyl-1H-imidazole typically involves the bromination of 1-methylimidazole. One common method includes the use of bromine in an organic solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 5 positions of the imidazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, although these are less common for brominated derivatives.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of catalysts like palladium.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Catalysts like palladium(II) acetate or copper(I) iodide in the presence of ligands and bases.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azido, thiol, or amino derivatives of 1-methylimidazole.
Oxidation Products: Oxidized forms of the imidazole ring, such as imidazole N-oxides.
Reduction Products: Reduced forms of the imidazole ring, such as imidazolines.
Scientific Research Applications
Medicinal Chemistry
DBMI is primarily utilized as a building block in the synthesis of pharmaceutical compounds, particularly those exhibiting antimicrobial and anticancer properties. Its brominated structure allows for enhanced biological activity compared to non-halogenated imidazoles.
Key Findings :
- Antimicrobial Activity : DBMI has demonstrated efficacy against various pathogenic microorganisms, including antibiotic-resistant strains.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 18 | 25 |
Candida albicans | 12 | 100 |
- Anticancer Activity : In vitro studies indicate that DBMI can induce apoptosis in cancer cells while sparing normal cells. For instance, research on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines revealed significant reductions in cell viability at concentrations above 100 µg/mL after 48 hours of exposure.
Material Science
DBMI is also employed in the development of advanced materials, including polymers and coatings with improved properties. Its unique chemical structure allows for modifications that enhance the physical characteristics of these materials.
Biological Studies
As a biochemical probe, DBMI is utilized in assays to study enzyme activities and protein interactions. Its ability to inhibit enzymes involved in protein and nucleic acid synthesis makes it a valuable tool in biochemical research.
Case Studies
- Antimicrobial Efficacy : A study assessing the antibacterial properties of DBMI highlighted its significant inhibition against multidrug-resistant strains of Staphylococcus aureus, suggesting potential clinical applications.
- Anticancer Activity : Research into the effects of DBMI on human cancer cell lines demonstrated that treatment resulted in reduced cell viability and induced apoptotic markers, indicating its potential as an anticancer drug candidate.
Toxicity Profile
Toxicity assessments using human dermal fibroblast cells (HFF-1) revealed that DBMI exhibits low cytotoxicity at therapeutic concentrations. The compound maintained over 80% cell viability at concentrations up to 5000 µg/mL, suggesting a favorable safety profile for further development.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-1-methyl-1H-imidazole
- 1-Methylimidazole
- 2-Bromo-1-methyl-1H-imidazole
- 5-Bromo-1-methyl-1H-imidazole
Uniqueness
2,5-Dibromo-1-methyl-1H-imidazole is unique due to the presence of bromine atoms at both the 2 and 5 positions of the imidazole ring. This specific substitution pattern imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to other brominated imidazoles, this compound offers a broader range of applications in synthetic chemistry and material science .
Biological Activity
2,5-Dibromo-1-methyl-1H-imidazole is a halogenated imidazole derivative that has garnered attention for its diverse biological activities. Imidazole compounds are known for their broad range of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer properties. This article explores the biological activity of this compound through a review of recent studies and findings.
This compound has a molecular formula of C₅H₅Br₂N₂ and a molecular weight of approximately 227.92 g/mol. The presence of bromine atoms in its structure is significant as halogenated compounds often exhibit enhanced biological activity compared to their non-halogenated counterparts.
Imidazole derivatives function through various mechanisms, including:
- Enzyme Inhibition : Many imidazoles inhibit enzymes that are crucial for microbial survival.
- Cell Membrane Disruption : These compounds can disrupt the integrity of microbial cell membranes.
- Interference with Nucleic Acids : Some imidazoles can interact with DNA and RNA, affecting replication and transcription processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogenic microorganisms. The compound has shown efficacy in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 18 | 25 |
Candida albicans | 12 | 100 |
These results indicate that this compound could serve as a promising candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits potential anticancer properties. Research involving human cancer cell lines has shown that it can induce apoptosis in cancer cells while sparing normal cells.
Case Study:
A study evaluated the effects of this compound on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The compound was found to reduce cell viability significantly at concentrations above 100 µg/mL after 48 hours of exposure, indicating its potential as an anticancer agent .
Toxicity Profile
Toxicity assessments using human dermal fibroblast cells (HFF-1) revealed that this compound exhibits low cytotoxicity at therapeutic concentrations. The compound maintained over 80% cell viability at concentrations up to 5000 µg/mL, suggesting a favorable safety profile for further development .
Properties
IUPAC Name |
2,5-dibromo-1-methylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N2/c1-8-3(5)2-7-4(8)6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCRXJDDBGDCTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378407 | |
Record name | 2,5-Dibromo-1-methyl-1h-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53857-59-3 | |
Record name | 2,5-Dibromo-1-methyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53857-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dibromo-1-methyl-1h-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53857-59-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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